O-Phenyl-L-tyrosine HCl
Description
Contextualizing O-Phenyl-L-tyrosine HCl as a Research Intermediate and Building Block
This compound serves as a crucial research intermediate and a versatile building block in synthetic chemistry. It is classified as a non-natural, or unnatural, amino acid, meaning it is not one of the 22 proteinogenic amino acids directly encoded by the genetic code for protein synthesis. chemicalbook.com Its value lies in its unique structure, which combines the core of the L-tyrosine amino acid with a diphenyl ether moiety.
As a building block, it provides chemists with a pre-fabricated, chirally pure scaffold. The synthesis of such derivatives typically starts from L-tyrosine, which undergoes a series of reactions, including protection of the amino and carboxyl groups, followed by an etherification of the phenolic hydroxyl group. google.com This process ensures that the stereochemistry of the alpha-carbon is retained, which is often critical for biological applications. Researchers utilize this compound to introduce a bulky, hydrophobic, and chemically stable phenoxy group into target molecules, allowing for the systematic investigation of structure-activity relationships.
Significance in Synthetic Organic Chemistry and Medicinal Chemistry Research
In synthetic organic chemistry, this compound is particularly significant in the field of peptide chemistry. The incorporation of non-natural amino acids like this one into peptide chains is a common strategy to create peptidomimetics. youtube.com These modified peptides can exhibit enhanced properties compared to their natural counterparts, such as increased resistance to enzymatic degradation, improved conformational stability, and altered receptor binding affinities. The solid-phase synthesis of peptides containing a tyrosine phenyl ester bond has been explored, highlighting the utility of such modifications in creating complex cyclic structures like depsipeptides. researchgate.net
In medicinal chemistry, the L-tyrosine framework is a key component of many biologically active molecules, as it is a precursor in the biosynthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. wikipedia.orgwikipedia.orgwikipedia.org Consequently, derivatives of L-tyrosine are of great interest in drug discovery. O-alkyl-L-tyrosine derivatives, a class to which O-Phenyl-L-tyrosine belongs, are present in various polypeptides and molecules under investigation, including inhibitors of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). google.com The introduction of the O-phenyl group can influence ligand-receptor interactions through additional π-π stacking or hydrophobic interactions, making it a valuable tool for designing novel therapeutic candidates.
Role in Biotechnology and Advanced Materials Science Investigations
The application of this compound extends into biotechnology and materials science, where tyrosine and its derivatives are exploited for their unique chemical properties. Tyrosine-rich peptides are known to self-assemble into well-defined nanostructures, such as nanotubes and vesicles. nih.gov The phenolic side chain of tyrosine plays a crucial role in these assemblies through hydrogen bonding and π-π stacking interactions. By replacing the hydroxyl proton with a phenyl group, O-Phenyl-L-tyrosine alters these interactions, providing a mechanism to fine-tune the morphology and properties of the resulting nanomaterials.
Furthermore, the phenolic hydroxyl of tyrosine is redox-active and can undergo enzymatic or chemical oxidation to form dityrosine (B1219331) cross-links, a process important for hardening proteins and creating hydrogels. nih.gov The O-phenyl modification blocks this reactivity, allowing researchers to design peptide-based materials where such cross-linking is specifically prevented. This control is valuable in creating scaffolds for applications in catalysis, biomineralization, and energy transport systems where the redox state of the tyrosine side chain needs to be managed. nih.gov The biotechnological production of L-tyrosine from renewable feedstocks provides a sustainable starting point for the chemical synthesis of these advanced building blocks. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCAXKXGJBTRG-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of O Phenyl L Tyrosine Hcl and Its Derivatives
Strategies for O-Phenyl-L-tyrosine HCl Synthesis
The synthesis of this compound requires a strategic approach to manage the reactive functional groups of the parent L-tyrosine molecule: the carboxylic acid, the primary amine, and the phenolic hydroxyl group. The primary challenge lies in selectively forming the ether bond at the phenolic hydroxyl group while preserving the integrity and stereochemistry of the chiral center.
The synthesis of this compound is typically achieved through a multi-step chemical pathway that involves protection, etherification, and deprotection. A general synthetic route begins with L-tyrosine as the starting material.
A plausible sequence of reactions is as follows:
Protection of the Carboxyl and Amino Groups: The carboxylic acid and amino groups of L-tyrosine are protected to prevent them from interfering with the subsequent O-phenylation step. The carboxylic acid is often converted into an ester, such as a methyl or ethyl ester, by reacting L-tyrosine with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride (SOCl₂). researchgate.net The amino group can be protected with common protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). google.com
O-Phenylation: The key step is the formation of the diaryl ether bond. This can be accomplished via a nucleophilic aromatic substitution reaction or a metal-catalyzed cross-coupling reaction. For instance, the protected L-tyrosine derivative can be reacted with a suitable phenylating agent.
Deprotection and Salt Formation: Following the successful phenylation of the hydroxyl group, the protecting groups on the carboxyl and amino functionalities are removed. For example, an ester can be hydrolyzed under basic or acidic conditions, and a Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA). researchgate.net The final step involves treating the free amino acid with hydrochloric acid to form the stable this compound salt.
An alternative approach involves the enzymatic synthesis of L-tyrosine from precursors like phenol (B47542) and DL-serine using tyrosine phenol lyase, followed by chemical modification. tandfonline.com However, direct phenylation of unprotected tyrosine is challenging due to the multiple reactive sites.
Optimization strategies to improve yield and efficiency include:
Choice of Protecting Groups: Selecting protecting groups that are stable under the conditions of O-phenylation but can be removed with high efficiency and without affecting other parts of the molecule is critical.
Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled for each step. For example, the synthesis of L-tyrosine using Erwinia herbicola cells is optimal at a pH of 8.0 and a temperature of 37-40°C. tandfonline.com
Purification Methods: Efficient purification at each intermediate stage is necessary to remove byproducts and unreacted reagents, which can interfere with subsequent steps. Techniques like chromatography and crystallization are commonly employed.
The following table summarizes reported yields for reactions analogous to the steps required for this compound synthesis.
| Reaction Step | Starting Material/Reagent | Product | Yield (%) | Source |
| Esterification | 3-Bromo-4-O-methyl-L-tyrosine / Methanol | 3-Bromo-4-O-methyl-L-tyrosine Methyl Ester | 92% | ucla.edu |
| Amidation | L-tyrosine methyl ester hydrochloride / Trifluoroacetic anhydride | N-trifluoroacetyl-L-tyrosine methyl ester | Not specified | google.com |
| Etherification/Hydrolysis | N-trifluoroacetyl-L-tyrosine methyl ester / Alkyl halide | O-alkyl-L-tyrosine | Not specified | google.com |
| Multi-step Synthesis | L-tyrosine | O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine | 61.5% (overall) | google.com |
| Radiosynthesis | L-tyrosine / [18F]fluoroethyltosylate | O-(2-[18F]fluoroethyl)-L-tyrosine | 41% | nih.gov |
This table is generated based on data from analogous syntheses and serves for illustrative purposes.
Maintaining the L-configuration at the α-carbon is paramount. The most straightforward strategy to achieve this is to use optically pure L-tyrosine as the starting material. ucla.edu If the subsequent reaction conditions are sufficiently mild, the stereochemical integrity of the chiral center is preserved throughout the synthesis.
Alternative methods for achieving chiral control include:
Asymmetric Synthesis: This involves creating the chiral center during the synthesis. For example, a chiral reduction of a dehydroamino acid precursor can establish the desired stereochemistry. An enantioselective synthesis of a deuterated L-tyrosine derivative was achieved via the chiral reduction of an acrylic acid intermediate. researchgate.net
Chiral Resolution: This method separates a racemic mixture of the final product or an intermediate. Crystallization-induced asymmetric transformation is one such technique, where one enantiomer selectively crystallizes from a solution while the other enantiomer in solution is continuously racemized and converted to the desired form. This has been used to prepare L-tyrosine from racemic phenylalanine derivatives via salt formation with a chiral acid like (2R,3R)-tartaric acid. ut.ac.ir
The key is to ensure that the α-proton is not abstracted during any of the reaction steps, as this would lead to racemization. Reactions performed under basic conditions, in particular, must be carefully controlled.
Derivatization Techniques and Synthesis of Analogues
This compound serves as a building block for the synthesis of more complex molecules and analogues. Its primary amine and carboxylic acid groups are available for a variety of chemical transformations.
The carboxyl group of O-Phenyl-L-tyrosine can be readily converted into esters and amides, which are common modifications in peptide synthesis and medicinal chemistry.
Esterification: The formation of O-Phenyl-L-tyrosine esters (e.g., methyl, ethyl, or more complex alkyl esters) can be achieved by reacting the parent compound with an alcohol under acidic conditions. The use of O-alkyl ester hydrochlorides of L-tyrosine as chiral micellar catalysts has been studied, demonstrating the synthesis of these derivatives. researchgate.net Rat liver preparations have also been shown to process L-tyrosine methyl and ethyl esters. nih.gov
Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. libretexts.org To facilitate this, the carboxylic acid is often activated, for example, by converting it to an acid chloride, which then reacts readily with a primary or secondary amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide bond between the carboxylic acid and an amine.
The primary amino group of O-Phenyl-L-tyrosine provides a reactive site for the formation of imines, commonly known as Schiff bases when formed with an aldehyde or ketone.
Schiff bases are synthesized through the nucleophilic addition of the primary amine to a carbonyl compound, followed by dehydration to form the C=N double bond. wikipedia.org This reaction is typically reversible and acid-catalyzed. The formation of Schiff bases from L-tyrosine itself has been well-documented, often in the context of creating ligands for coordination chemistry with metal ions like Ni(II), Cu(II), and Co(II). nih.govresearchgate.net For example, a Ni(II) complex of a Schiff base derived from an L-tyrosine derivative and (S)-[N-2-(N'-benzylprolyl)amino]-benzophenone has been synthesized and used as a precursor. nih.gov
These imine derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations. For example, the imine bond can be reduced to form a stable secondary amine. The general reactivity for forming these derivatives is summarized in the table below.
| Derivative Type | Functional Group Targeted | Reagents | Resulting Linkage | Source |
| Ester | Carboxylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester (-COOR) | researchgate.netnih.gov |
| Amide | Carboxylic Acid | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR) | libretexts.org |
| Schiff Base (Imine) | Primary Amine | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (-N=CHR or -N=CR₂) | wikipedia.orgnih.govresearchgate.net |
This table outlines general derivatization reactions applicable to O-Phenyl-L-tyrosine.
Alkylation and Etherification of Phenolic Moieties
The phenolic hydroxyl group of L-tyrosine is a key site for chemical modification, including alkylation and etherification, to produce derivatives like O-Phenyl-L-tyrosine. Direct O-alkylation of tyrosine can be achieved in a single step by reacting tyrosine with an alkyl halide in a dimethyl sulfoxide (B87167) (DMSO) solvent under strongly alkaline conditions at temperatures above 50°C. google.com This method simplifies previous multi-step procedures and significantly improves yields. google.com
Key parameters for this reaction include the choice of base and the stoichiometry of the reactants. Strong alkaline acid acceptors such as sodium hydroxide, potassium hydroxide, and various quaternary ammonium (B1175870) hydroxides are effective. google.com If the goal is to produce the O-alkyltyrosine, a slight excess of tyrosine can be used to minimize the formation of the di-alkylated by-product (the ester of O-alkyltyrosine). google.com Conversely, to favor the formation of the ester, at least two equivalents of the alkyl halide per mole of tyrosine should be used. google.com
A palladium-catalyzed allylic alkylation of tyrosine residues has also been developed, employing electrophilic π-allyl intermediates derived from allylic acetate (B1210297) and carbamate (B1207046) precursors. nih.gov This reaction can be performed in aqueous solutions at room temperature and has been used to attach hydrophobic chains, such as farnesyl groups, to proteins. nih.gov
Table 1: Examples of Tyrosine Alkylation and Etherification
| Product | Reactants | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| O-butyltyrosine | Tyrosine, Butyl bromide | DMSO, NaOH, >50°C | Direct, single-step synthesis from tyrosine. | google.com |
| Heptyl-O-heptyltyrosine | Tyrosine, Heptyl halide | DMSO, NaOH, >50°C | Higher yields achieved by using at least two equivalents of alkyl halide. | google.com |
| Farnesylated Chymotrypsinogen A | Chymotrypsinogen A, Farnesyl allyl acetate | Pd catalyst, aqueous solution, room temp. | Tyrosine-selective modification of proteins in water. | nih.gov |
| O-[¹¹C]methyl-L-tyrosine | L-tyrosine disodium (B8443419) salt, [¹¹C]methyl triflate | DMSO, room temperature | A straightforward method for radiosynthesis with over 50% radiochemical yield. elsevierpure.com | elsevierpure.com |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester, [¹⁸F]fluoride | Acetonitrile, K₂CO₃/Kryptofix 222, then HCl hydrolysis | Automated synthesis provides high yields (35±5%) suitable for routine clinical use. osti.gov | osti.gov |
Synthesis of Sulfur-Containing Derivatives (e.g., Thiol Derivatives)
The introduction of sulfur-containing functional groups into the tyrosine structure creates derivatives with unique properties for various applications, including drug design and nanotechnology. A key strategy involves creating a thiol (-SH) handle on the molecule.
One approach to synthesizing sulfur analogues of tyrosine, such as 4-S-cysteaminylphenol (4-S-CAP), involves a multi-step process starting from 4-mercaptophenol (B154117). nih.gov For instance, the Wehrmeister reaction can be used, reacting 4-mercaptophenol with 2-methyl-2-oxazoline, followed by acid-catalyzed hydrolysis. nih.gov These sulfur-containing tyrosine analogues can act as substrates for enzymes like tyrosinase, which is overexpressed in melanoma cells, offering a targeted therapeutic strategy. nih.gov
Another general method for creating thiol derivatives involves synthesizing compounds with a protected thiol group, which is later deprotected. For example, a molecule can be reacted with Tr-S-CH₂-COOH (trityl-protected mercaptoacetic acid) in the presence of a coupling agent like EDCI or DCC. mdpi.com The protective trityl group is subsequently removed using trifluoroacetic acid (TFA) and a scavenger like triethylsilane (Et₃SiH) to yield the free thiol derivative. mdpi.com This method allows for the introduction of a reactive thiol handle into various biologically active compounds. mdpi.com
Table 2: Synthesis of Sulfur-Containing Tyrosine Analogues
| Compound | Synthetic Strategy | Key Reagents | Application | Reference |
|---|---|---|---|---|
| 4-S-cysteaminylphenol (4-S-CAP) | Wehrmeister reaction followed by hydrolysis | 4-mercaptophenol, 2-methyl-2-oxazoline, conc. HCl | Melanoma therapy, tyrosinase substrate | nih.gov |
| General Thiol Derivatives | Coupling with protected mercaptoacetic acid, followed by deprotection | Tr-S-CH₂-COOH, EDCI, TFA, Et₃SiH | Introduction of reactive thiol handles for nanotechnology applications. mdpi.com | mdpi.com |
| Phenylalanine Selenocyanate | Diazotization of 4'-aminophenylalanine followed by reaction with KSeCN | 4'-aminophenylalanine, NaNO₂/HCl, KSeCN | Precursor for other selenium derivatives like selenols and selenoethers. researchgate.net | researchgate.net |
Introduction of Photolabile Protecting Groups (e.g., Caged Derivatives)
Photolabile protecting groups (PPGs), or "caging" groups, are moieties that can be removed with light, allowing for precise spatiotemporal control over the release of a molecule. nih.govwikipedia.org For tyrosine, the phenolic hydroxyl group is a common site for attaching such cages.
The ortho-nitrobenzyl (ONB) group is a widely used PPG for the phenolic function of tyrosine. nih.govexlibrisgroup.com The ONB-protected tyrosine derivative is stable until irradiated with light, typically in the UV range (around 320 nm), which cleaves the bond and releases the active tyrosine. nih.govthieme-connect.de This strategy is valuable in peptide synthesis and for studying dynamic biological processes. nih.govnih.gov Other PPGs, such as those based on coumarin (B35378) and phenacyl scaffolds, have also been developed, offering different photophysical properties like improved quantum yields or red-shifted absorption maxima. nih.govthieme-connect.de
Table 3: Common Photolabile Protecting Groups for Tyrosine
| Protecting Group | Chemical Class | Cleavage Condition | Key Features | Reference |
|---|---|---|---|---|
| ortho-Nitrobenzyl (ONB) | Nitrobenzyl-based | UV light (n→π* or π→π* transition) | Well-established for protecting phenolic hydroxyls; enables spatiotemporal control. wikipedia.orgnih.govthieme-connect.de | wikipedia.orgnih.govthieme-connect.de |
| 4-Methoxyphenacyloxycarbonyl (Phenoc) | Phenacyl-based | UV light (radical mechanism) | Stable to acid and base; used for α-amino protection. thieme-connect.de | thieme-connect.de |
| 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM) | Coumarin-based | Light | Offers rapid release and favorable photophysical properties. nih.gov | nih.gov |
Radiolabeling Strategies for Research Probes (e.g., Fluorination)
Radiolabeled amino acids, particularly those labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), are crucial tracers for Positron Emission Tomography (PET) imaging in oncology. nih.govnih.gov O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a prominent example, valued for its ability to image brain tumors with high specificity. nih.govwikipedia.org
The synthesis of [¹⁸F]FET is typically achieved through a two-step, single-pot process. It begins with a protected precursor, such as O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine tert-butylester (TET), which undergoes direct nucleophilic ¹⁸F-fluorination. osti.govwikipedia.org This is followed by acid hydrolysis to remove the protecting groups, yielding the final radiotracer. osti.gov Automated synthesis modules have been developed to produce [¹⁸F]FET with high radiochemical yield (around 35-55%) and purity (>99%) in about an hour, making it suitable for routine clinical production. osti.gov
Another fluorinated analogue, O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT), has also been synthesized and evaluated. Its preparation involves a two-step [¹⁸F]fluoropropylation of L-tyrosine, with radiochemical yields of 25-30%. nih.gov Like [¹⁸F]FET, FPT shows high uptake in tumors but not in inflammatory tissues, making it a promising PET tracer. nih.gov
Table 4: Radiolabeled Tyrosine Derivatives for PET Imaging
| Tracer | Isotope | Precursor | Synthesis Method | Radiochemical Yield (non-decay-corrected) | Reference |
|---|---|---|---|---|---|
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | ¹⁸F | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester | Nucleophilic substitution followed by acid hydrolysis | 35-60% | osti.govnih.gov |
| O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT) | ¹⁸F | L-tyrosine | Two-step [¹⁸F]fluoropropylation | 25-30% | nih.gov |
| O-[¹¹C]methyl-L-tyrosine | ¹¹C | L-tyrosine disodium salt | Reaction with [¹¹C]methyl triflate | >50% | elsevierpure.com |
| [¹²³I]8-iodo-L-TIC(OH) | ¹²³I | Organotin precursor | Electrophilic aromatic substitution | Not specified | nih.gov |
Enzymatic and Chemo-Enzymatic Synthetic Routes
Enzyme-Catalyzed Production of L-Tyrosine Precursors
Enzymatic and fermentation methods are the dominant industrial routes for producing L-tyrosine and its precursors, offering high selectivity under mild conditions. greenskybio.complantextractwholesale.comwikipedia.org Microorganisms such as Escherichia coli or Corynebacterium species are often genetically engineered to overproduce L-tyrosine through their metabolic pathways. greenskybio.comresearchgate.net
A key enzyme in many biocatalytic routes is tyrosine phenol-lyase (TPL). greenskybio.comacs.org TPL can catalyze the synthesis of L-tyrosine and its derivatives from precursors like phenols, pyruvate (B1213749), and ammonia (B1221849). wikipedia.orgacs.org For example, a whole-cell biocatalyst displaying TPL on the surface of Pichia pastoris has been used to synthesize L-tyrosine from phenol and pyruvate with a molar conversion rate exceeding 80% at 60°C. acs.org This whole-cell approach offers advantages in reusability and thermal stability over using the free enzyme. acs.org
Chemo-enzymatic cascades have also been developed. In one such system, a monooxygenase (P450 BM3) first hydroxylates a substituted benzene (B151609) to yield a phenol, which then undergoes C-C coupling and amination with pyruvate and ammonia, catalyzed by TPL, to produce L-tyrosine derivatives. acs.org
Table 5: Enzymatic Production of L-Tyrosine and Derivatives
| Enzyme/System | Substrates | Product | Key Findings | Reference |
|---|---|---|---|---|
| Tyrosine Phenol-Lyase (TPL) from Symbiobacterium toebii | Phenol, Pyruvate, Ammonium Chloride | L-Tyrosine | Displayed on P. pastoris surface; >80% conversion in 8 hours at 60°C. | acs.org |
| P450 BM3 and Tyrosine Phenol-Lyase (TPL) | Substituted benzenes, Pyruvate, NH₃ | L-Tyrosine derivatives | One-pot, two-step cascade for producing derivatives like 3-methyl-L-tyrosine. | acs.org |
| Serine hydroxymethyltransferase and β-tyrosinase | Glycine, Formaldehyde, Phenol | L-Tyrosine | Coupled reaction for synthesis, minimizing enzyme inactivation by controlled substrate feeding. | epa.gov |
| Tyrosine Ammonia Lyase (TAL) | L-Tyrosine | p-Coumaric acid | TAL from Chryseobacterium luteum shows very high conversion efficiency. | nih.gov |
Isotopic Labeling for Mechanistic Studies
The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-17 (¹⁷O), into the L-tyrosine molecule is a powerful tool for elucidating reaction mechanisms and studying protein structure and dynamics via techniques like NMR spectroscopy and mass spectrometry. nih.govchem-station.comacs.org
Site-specific deuteration can be achieved through chemical synthesis. For example, L-[2',3',5',6'-d₄]Tyrosine (Tyr-d₄) can be prepared by heating tyrosine in concentrated DCl, followed by selective replacement of the deuterium at the Cα position with a proton. nih.gov Such deuterated compounds are used to probe kinetic isotope effects (KIE) to understand the transition states of enzyme-catalyzed reactions. chem-station.comresearchgate.net
A simple chemical procedure has been developed to introduce ¹⁷O labels into both the carboxylic and phenolic sites of L-tyrosine. nih.gov Studies using ¹⁷O NMR have revealed significant chemical shifts upon deprotonation of the phenol group, suggesting that ¹⁷O NMR can provide valuable information about the side-chain properties in peptides and proteins. nih.gov Similarly, ¹³C labeling, often in conjunction with deuteration, is used to create specific isotope patterns that simplify complex NMR spectra of proteins, aiding in structural and dynamic analyses. nih.govacs.orgresearchgate.net
Table 6: Isotopic Labeling of Tyrosine for Mechanistic and Structural Studies
| Isotope | Labeled Compound | Synthesis/Application | Analytical Method | Reference |
|---|---|---|---|---|
| Deuterium (D) | L-[2',3',5',6'-d₄]Tyrosine | Prepared by heating Tyr in conc. DCl, followed by selective H/D exchange. Used for KIE studies. | Mass Spectrometry, NMR | nih.govresearchgate.net |
| Oxygen-17 (¹⁷O) | ¹⁷O-labeled L-tyrosine | Chemical procedure to label carboxylic and phenolic sites. | ¹⁷O NMR | nih.gov |
| Carbon-13 (¹³C) | ¹³C₉-L-tyrosine | Fed to seedlings to trace metabolic pathways. | LC-MS/MS | researchgate.net |
| ¹³C, ¹⁵N, D | Spin-Isolated Tyrosine | Multi-step chemical synthesis from labeled precursors. | Protein NMR Spectroscopy | nih.govacs.org |
Biocatalytic Approaches for Tyrosine Derivative Synthesis
The pursuit of green and sustainable chemistry has propelled the use of biocatalysis in synthesizing complex molecules, including non-canonical amino acids like O-Phenyl-L-tyrosine. Enzymes offer remarkable specificity and efficiency under mild reaction conditions, presenting a viable alternative to traditional chemical syntheses. This section explores the key biocatalytic strategies and enzymes that are pivotal in the synthesis of L-tyrosine derivatives, with a focus on approaches that could be adapted for the production of this compound.
The primary enzymes in this field are lyases, transaminases, and monooxygenases, often used in multi-enzyme cascade reactions to build complex amino acid structures from simple precursors.
Key Enzymes and Their Roles
Tyrosine Phenol-Lyase (TPL)
Tyrosine phenol-lyase (TPL), also known as β-tyrosinase, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that has been extensively studied for the synthesis of L-tyrosine and its derivatives. wikipedia.orgebi.ac.uk TPL catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. calstate.edufrontiersin.org The reverse reaction is particularly valuable for synthesis, as it facilitates the formation of a C-C bond between a phenol derivative, pyruvate, and ammonia to produce a specific L-tyrosine analog. calstate.edufrontiersin.org
The general reaction catalyzed by TPL is as follows: Phenol derivative + Pyruvate + NH₃ ⇌ L-Tyrosine derivative + H₂O
This method has been successfully employed to generate a variety of L-tyrosine derivatives by utilizing substituted phenols as starting materials. researchgate.net For the synthesis of O-Phenyl-L-tyrosine, this would theoretically involve using p-phenoxyphenol as the phenolic substrate. The enzyme's ability to accept a range of substituted phenols is a key area of research, with enzyme engineering and mutagenesis being used to broaden the substrate scope and improve catalytic efficiency. acs.org For instance, TPL from Citrobacter freundii and thermophilic TPL mutants from Symbiobacterium toebii have shown promise in synthesizing various L-tyrosine derivatives. acs.orgresearchgate.net
Transaminases (Aminotransferases)
Transaminases, particularly tyrosine transaminase (TAT), are another class of PLP-dependent enzymes crucial for amino acid biosynthesis. nih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. In the context of tyrosine derivative synthesis, a transaminase could convert a keto acid precursor of O-Phenyl-L-tyrosine into the final amino acid.
The reaction proceeds as follows: Keto acid precursor + Amino Donor ⇌ O-Phenyl-L-tyrosine + Keto acid of donor
The synthesis of the necessary keto acid, 4-hydroxy-3-phenoxyphenylpyruvic acid, would be a prerequisite for this step. This highlights the potential for multi-step biocatalytic pathways where the product of one enzymatic reaction becomes the substrate for the next.
Monooxygenases
Monooxygenases, such as the cytochrome P450 enzymes, are capable of introducing hydroxyl groups onto aromatic rings with high regioselectivity. acs.org In a multi-enzyme cascade, a P450 monooxygenase could be used to hydroxylate a substituted benzene to create the specific phenol derivative required by TPL. acs.org This approach has been demonstrated in a one-pot synthesis of L-tyrosine derivatives from monosubstituted benzenes, pyruvate, and ammonia. researchgate.netacs.org An engineered P450 BM3 variant was used for the initial ortho-hydroxylation of an arene, followed by a TPL-catalyzed C-C bond formation and amination. acs.orgacs.org
Biocatalytic Cascades for Novel Amino Acid Synthesis
The combination of different enzymes in a "one-pot" cascade reaction represents a powerful strategy for synthesizing complex molecules like O-Phenyl-L-tyrosine from simple, inexpensive starting materials. acs.org This approach improves process efficiency by minimizing intermediate purification steps and managing reaction equilibria.
A hypothetical biocatalytic cascade for O-Phenyl-L-tyrosine could involve:
Aryl-ether oxygenase: An enzyme that catalyzes the formation of p-phenoxyphenol from phenol and a suitable phenyl donor.
Tyrosine Phenol-Lyase (TPL): The subsequent reaction of p-phenoxyphenol with pyruvate and ammonia to yield O-Phenyl-L-tyrosine.
Alternatively, a cascade could start further upstream. For instance, a monooxygenase could first hydroxylate diphenyl ether to generate the p-phenoxyphenol intermediate required for the TPL reaction.
Recent advancements in photobiocatalysis, which uses light to excite enzymes, are also opening up new avenues for generating non-canonical amino acids. sciencedaily.com This technique combines the selectivity of enzymes with the versatility of photochemistry to create novel chemical transformations. sciencedaily.com
The table below summarizes the key enzymes and their potential application in the synthesis of tyrosine derivatives.
| Enzyme Class | Specific Enzyme Example | Cofactor | Reaction Type | Relevance to O-Phenyl-L-tyrosine Synthesis | Citations |
| Lyases | Tyrosine Phenol-Lyase (TPL) | Pyridoxal 5'-phosphate (PLP) | C-C bond formation / β-elimination | Direct synthesis from p-phenoxyphenol, pyruvate, and ammonia. | wikipedia.orgcalstate.edufrontiersin.org |
| Transferases | Tyrosine Transaminase (TAT) | Pyridoxal 5'-phosphate (PLP) | Amination | Conversion of a keto-acid precursor to the final amino acid. | nih.gov |
| Oxidoreductases | P450 Monooxygenase | NADPH | Hydroxylation | Synthesis of the p-phenoxyphenol precursor from a simpler arene. | acs.orgacs.org |
| Lyases | Tyrosine Ammonia Lyase (TAL) | MIO (prosthetic group) | Deamination | Used in the synthesis of p-Coumaric acid from L-tyrosine. | researchgate.net |
| Decarboxylases | Tyrosine Decarboxylase (TyDC) | Pyridoxal 5'-phosphate (PLP) | Decarboxylation | Synthesis of tyramine (B21549) from tyrosine. | wikipedia.orgmdpi.com |
The development of biocatalytic routes for the synthesis of this compound is a promising area of research. By leveraging the power of enzymes like TPL and employing innovative strategies such as enzyme engineering and multi-enzyme cascades, it is possible to envision efficient, selective, and sustainable methods for producing this and other valuable non-canonical amino acids. acs.orgresearchgate.net
Role in Peptide and Polymer Chemistry Research
O-Phenyl-L-tyrosine HCl as a Building Block in Peptide Synthesis
In peptide synthesis, the side chains of many amino acids contain functional groups that must be "protected" to prevent unwanted side reactions during the formation of peptide bonds. O-Phenyl-L-tyrosine is an example of such a protected amino acid. The phenyl group acts as a permanent or highly stable protecting group for the hydroxyl moiety of tyrosine. Unlike other protecting groups that are designed for easy removal, the phenyl ether is robust, meaning it is typically incorporated when the final peptide requires a tyrosine residue that is permanently non-reactive at its phenolic position. Such non-natural amino acids are used to fine-tune the pharmacological and structural properties of peptides, for instance, by improving their stability against enzymatic degradation. biosyn.comkennesaw.edu
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, is a classical method for constructing peptides. In this strategy, protected amino acids are sequentially coupled in a homogenous solvent system. The process involves the iterative coupling of an N-terminally protected amino acid to a C-terminally protected amino acid, followed by the selective removal of the N-terminal protecting group to allow the next coupling reaction.
The use of this compound fits seamlessly into this strategy. It is employed when the research goal is to create a peptide where the tyrosine side chain should not participate in further reactions, such as phosphorylation or cross-linking. The synthesis would proceed by activating the carboxyl group of an N-protected O-Phenyl-L-tyrosine and reacting it with the free amino group of another amino acid or peptide fragment in solution. The stability of the phenyl ether bond ensures the hydroxyl group remains shielded throughout the synthesis, even under conditions that might remove other, more labile protecting groups.
Table 1: Key Steps in Solution-Phase Peptide Synthesis
| Step | Description | Role of O-Phenyl-L-tyrosine |
|---|---|---|
| Protection | The reactive amino, carboxyl, and side-chain groups are masked with protecting groups. | O-Phenyl-L-tyrosine is used with its side-chain hydroxyl group already protected by a stable phenyl ether. The amino group is typically protected with a temporary group like Boc or Fmoc. |
| Coupling | The carboxyl group of one amino acid is activated (e.g., with DCC or TBTU) and reacted with the free amino group of another to form a peptide bond. | The activated carboxyl group of N-protected O-Phenyl-L-tyrosine is coupled to the next amino acid in the sequence. |
| Deprotection | The temporary N-terminal protecting group is removed to allow for the next coupling cycle. | The N-terminal protecting group is removed, while the O-phenyl group on the side chain remains intact due to its high stability. |
| Purification | The product is purified after each step or after the synthesis of a peptide fragment. | Purification is performed to remove unreacted starting materials and byproducts before proceeding to the next step. |
The incorporation of O-Phenyl-L-tyrosine into a peptide chain influences its three-dimensional structure and properties. As a non-natural amino acid, it can be strategically placed to create peptides with novel architectures and enhanced stability. kennesaw.edu The bulky and hydrophobic nature of the additional phenyl ring on the side chain can introduce steric constraints that favor specific secondary structures, such as helices or turns. kennesaw.edu
Furthermore, the aromatic character of the O-phenyl group can promote intramolecular or intermolecular π-π stacking interactions with other aromatic residues like phenylalanine, tryptophan, or even other O-Phenyl-L-tyrosine units. nih.gov These non-covalent interactions can act as "staples," locking the peptide into a more rigid and defined conformation. This conformational rigidity is often crucial for improving receptor binding affinity and protecting the peptide from degradation by proteases, which typically recognize and cleave more flexible peptide backbones. kennesaw.edu
Advanced Polymer Synthesis from Tyrosine Derivatives
While protecting the tyrosine hydroxyl group is key for certain peptide applications, harnessing its reactivity is central to the synthesis of advanced functional polymers. L-tyrosine and its derivatives are valuable monomers for creating biocompatible and biodegradable polymers with applications ranging from medical device coatings to drug delivery systems.
Inspired by the adhesive proteins of marine mussels, researchers have developed methods for the oxidative polymerization of L-tyrosine to create versatile surface coatings. nih.gov This process involves the oxidation of the tyrosine phenol (B47542) group to a catechol (a dihydroxybenzene) structure, which is highly reactive and can subsequently polymerize. youtube.com
In one method, the oxidation is achieved using a Fenton reaction (Fe²⁺ and H₂O₂), which generates hydroxyl radicals that convert L-tyrosine into a catecholamine-like precursor. anaspec.com This precursor then undergoes oxidative self-polymerization to form a thin, adherent polycatecholamine film on a wide variety of substrates, including materials that are typically difficult to coat, such as polytetrafluoroethylene (PTFE) and stainless steel. anaspec.com These coatings significantly increase the hydrophilicity of the surface, which can improve biocompatibility and promote cell adhesion and proliferation. anaspec.com
Table 2: Research Findings on Polytyrosine (PTYR) Coatings
| Parameter | Finding | Source |
|---|---|---|
| Synthesis Method | Oxidative polymerization of L-tyrosine using a Fenton reaction (FeCl₂ and H₂O₂). | anaspec.com |
| Coating Thickness | Increases over time, reaching approximately 35 nm after 24 hours. | anaspec.com |
| Surface Modification | Significantly increases surface hydrophilicity, reducing the water contact angle on PTFE by nearly 80%. | anaspec.com |
| Biocompatibility | Coatings demonstrate prominent hemocompatibility and improve the adhesion and proliferation of human umbilical vein endothelial cells. | anaspec.com |
Polypeptides that are rich in tyrosine residues serve as powerful platforms for material synthesis. nih.gov The phenolic side chain of tyrosine is multifunctional, contributing to structural control via π-π interactions and enabling chemical reactivity for cross-linking and hybridization with other materials. nih.govnih.gov
A key reaction involving the tyrosine side chain is the formation of dityrosine (B1219331) cross-links. This covalent bond can be formed through enzymatic reactions, photolysis, or interactions with redox-active metals. nih.gov Dityrosine formation results in significant changes in spectroscopic properties, with fluorescence emission shifting from around 305 nm to 410 nm, providing a convenient way to monitor the cross-linking process. nih.gov This cross-linking enhances the mechanical stability and proteolytic resistance of materials, making it a valuable tool for creating robust hydrogels and scaffolds for tissue engineering. nih.gov Moreover, the redox-active nature of the phenol group allows tyrosine-rich peptides to template the synthesis of inorganic nanomaterials and hybrid materials for catalysis and energy applications. nih.gov
Amphiphilic block co-polypeptides are macromolecules composed of distinct hydrophilic (water-loving) and hydrophobic (water-fearing) segments. In aqueous solutions, these polymers can self-assemble into ordered nanostructures such as micelles or vesicles. Tyrosine is often incorporated into the hydrophobic block of these co-polypeptides.
For instance, researchers have synthesized poly(L-lysine)-block-poly(L-tyrosine) (PLL-b-PLT) co-polypeptides. In this architecture, the poly(L-lysine) block is hydrophilic, while the poly(L-tyrosine) block is hydrophobic. These block co-polypeptides self-assemble in water to form micelles and vesicles with sizes ranging from 100 to 350 nm. The tyrosine residues within the core of these nanostructures can be cross-linked by UV irradiation, enhancing their stability. Such self-assembled structures are promising candidates for use as targeted drug carriers and functional nanobioreactors in biomedical fields.
Functional Materials Development
The unique chemical structure of this compound, combining the functionalities of a phenylalanine and a tyrosine residue, makes it a valuable building block in the development of advanced functional materials. Its aromatic rings, carboxylic acid, and amine groups provide multiple sites for non-covalent interactions and chemical modifications, enabling its use in surface engineering, self-assembling systems, and materials with specific electronic properties.
Surface Modification Strategies for Research Devices
The modification of surfaces is a critical step in the development of various research devices, including biosensors, medical implants, and cell culture platforms. This compound, and its parent amino acid L-tyrosine, can be utilized to create biocompatible and functional coatings on a variety of materials. One common strategy involves the oxidative polymerization of tyrosine derivatives to form a thin, adherent film of polytyrosine.
In this process, an acidic pH is often preferred for the polymerization of L-tyrosine, and hydrochloric acid (HCl) is used to adjust the pH of the L-tyrosine solution. This method has been successfully employed to coat materials that are typically difficult to modify, such as polydimethylsiloxane (B3030410) (PDMS), polytetrafluoroethylene (PTFE), and stainless steel. The resulting polytyrosine coatings have been shown to significantly increase the hydrophilicity of these surfaces.
The effectiveness of these coatings is demonstrated by a substantial reduction in the water contact angle, a measure of surface wettability. For instance, polytyrosine coatings can decrease the water contact angle of highly hydrophobic PTFE by as much as 80% and that of the less hydrophobic polyurethane by approximately 50%. This enhanced hydrophilicity is crucial for improving the biocompatibility of medical devices and promoting cell adhesion and proliferation on their surfaces.
The table below summarizes the effect of polytyrosine coating on the water contact angle of various materials relevant to research devices.
| Material | Uncoated Water Contact Angle (°) | Coated Water Contact Angle (°) | Percentage Reduction (%) |
| Polytetrafluoroethylene (PTFE) | ~110 | ~22 | ~80 |
| Polydimethylsiloxane (PDMS) | ~100 | ~40 | ~60 |
| Polyurethane (PU) | ~80 | ~40 | ~50 |
| Stainless Steel (SS) | ~75 | ~30 | ~60 |
Note: The values presented are approximate and can vary depending on the specific coating process and surface topography.
These surface modification strategies, utilizing the inherent properties of tyrosine, pave the way for the development of more sophisticated and biocompatible research devices with enhanced performance.
Exploration of Tyrosine Units in Self-Assembly and Nanobioreactor Constructs
The ability of molecules to spontaneously organize into well-defined, functional structures, a process known as self-assembly, is a cornerstone of nanotechnology and materials science. Tyrosine and its derivatives, including O-Phenyl-L-tyrosine, are particularly interesting building blocks for self-assembly due to their aromatic side chains, which can participate in π-π stacking interactions, and their ability to form hydrogen bonds.
Research has shown that single amino acids, including tyrosine, can self-assemble into a variety of nanostructures such as nanotubes, nanoribbons, and microrods. The morphology of these self-assembled structures can be controlled by factors such as concentration, pH, and the solvent used. For instance, tyrosine has been observed to form microrod structures through the hierarchical stacking of tyrosine nanotubes, which in turn are composed of tyrosine dimer assemblies.
The self-assembly of tyrosine-containing peptides has also been extensively studied. The position of the tyrosine residue within the peptide sequence can dictate the final nanostructure. For example, peptides with tyrosine at different positions can self-assemble into either thin nanofibers or rod-like flat ribbons. These self-assembled nanostructures provide a versatile platform for the development of functional materials.
One promising application of these self-assembled structures is in the creation of nanobioreactors. Nanobioreactors are nanoscale systems that can encapsulate enzymes, providing a confined environment that can enhance their stability and activity. The porous nature of self-assembled peptide scaffolds makes them ideal for entrapping enzymes. Furthermore, the surfaces of these nanostructures can be functionalized to immobilize enzymes with controlled orientation, which can significantly improve their catalytic efficiency.
The general steps for constructing a nanobioreactor using self-assembling tyrosine-containing peptides are outlined below:
| Step | Description |
| 1. Peptide Design | Design and synthesize a peptide sequence containing tyrosine residues that will promote self-assembly into a desired nanostructure (e.g., nanofibers, nanotubes). |
| 2. Self-Assembly | Induce self-assembly of the peptides into the desired nanostructures by controlling environmental conditions such as pH, temperature, and concentration. |
| 3. Enzyme Encapsulation/Immobilization | Introduce the enzyme during the self-assembly process for encapsulation within the nanostructure, or chemically attach the enzyme to the surface of the pre-formed nanostructure. |
| 4. Characterization | Characterize the resulting nanobioreactor to confirm the morphology of the nanostructure and the successful immobilization and activity of the enzyme. |
The development of such nanobioreactors holds significant potential for applications in biocatalysis, biosensing, and drug delivery.
Investigation of Charge Transport Mechanisms in Tyrosine-Containing Materials
The ability to transport charge is a fundamental property of materials used in electronic and bioelectronic devices. In recent years, there has been growing interest in using biological molecules, such as amino acids and peptides, as components of these materials. Tyrosine, with its redox-active phenol group, is a particularly promising candidate for facilitating charge transport.
Charge transport in tyrosine-containing materials can occur through several mechanisms. One important mechanism is proton-coupled electron transfer (PCET), where the transfer of an electron is coupled to the transfer of a proton. The phenolic hydroxyl group of tyrosine can donate a proton and an electron, making it an effective redox cofactor in biological systems. This property is being explored in the design of synthetic materials with tailored charge transport characteristics.
In self-assembled tyrosine-containing nanostructures, the close proximity and ordered arrangement of the aromatic rings can facilitate charge transport through π-π stacking. This allows for the delocalization of electrons and the formation of conductive pathways. The efficiency of charge transport in these materials is influenced by factors such as the degree of order in the self-assembled structure and the distance between the aromatic moieties.
The primary mechanisms for charge transport in tyrosine-containing materials are summarized in the table below:
| Mechanism | Description | Key Features |
| Proton-Coupled Electron Transfer (PCET) | The concerted or sequential transfer of an electron and a proton. | Involves the phenolic hydroxyl group of tyrosine. Crucial in many biological redox reactions. |
| Electron Hopping | Stepwise transfer of an electron between adjacent redox-active sites. | The phenol group of tyrosine can act as a hopping site. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Facilitates the formation of conductive pathways in ordered, self-assembled structures. |
The investigation of these charge transport mechanisms is crucial for the development of novel bioelectronic materials and devices. By understanding how to control and optimize charge transport in tyrosine-containing systems, researchers can design new conductive polymers, biosensors, and energy conversion devices with enhanced performance and biocompatibility. The unique structure of this compound, with its two aromatic rings, may offer additional avenues for tuning these electronic properties.
Enzymology and Biochemical Pathway Studies in Vitro
Enzyme Inhibition and Activation Studies
The unique structure of O-Phenyl-L-tyrosine and its derivatives enables them to act as inhibitors or, in some cases, activators of specific enzymes. These interactions provide valuable insights into enzyme mechanisms and can be pivotal for the development of new therapeutic agents.
Tyrosinases are copper-containing enzymes that play a central role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. nih.gov The inhibition of tyrosinase is a key strategy for controlling melanogenesis and has applications in the food and cosmetic industries. While direct studies on O-Phenyl-L-tyrosine HCl with tyrosinase are not extensively documented in the provided search results, research on related compounds offers insights. For instance, phenyllactic acid, a metabolite produced by certain probiotic bacteria, has been identified as a potent tyrosinase inhibitor. nih.gov In silico docking studies have shown that phenyllactic acid can bind to the active site of tyrosinase, interacting with key amino acid residues like His211. nih.gov This suggests that other phenylalanine and tyrosine analogues could also exhibit inhibitory activity against tyrosinase.
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some pathogenic bacteria that can inactivate a broad range of β-lactam antibiotics, contributing to antibiotic resistance. nih.govmdpi.com The development of MBL inhibitors is a critical area of research to combat this threat. nih.gov L-benzyl tyrosine thiol carboxylic acid and its analogues have been investigated as potential MBL inhibitors. nih.govnih.gov These compounds are designed to mimic the substrate of MBLs and interact with the zinc ions in the active site. nih.gov Studies have shown that these tyrosine-based inhibitors can effectively inhibit MBLs, such as IMP-1, with Kic values in the low micromolar range. nih.govnih.gov The inhibitory activity is influenced by modifications to the benzyl (B1604629) ring of the tyrosine analogue, highlighting the potential for structure-activity relationship studies to develop more potent inhibitors. nih.gov
Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). nih.govontosight.ai TPL is a target for the development of antimicrobial agents because it is found in various bacteria but not in humans. ontosight.ai Several tyrosine analogues have been studied as inhibitors of TPL. Homotyrosine and bishomotyrosine, along with their O-methyl derivatives, have been shown to be competitive inhibitors of TPL, although they are not particularly potent, with Ki values in the millimolar range. nih.gov Pre-steady-state kinetic data revealed that these homologues form an equilibrating mixture of aldimine and quinonoid intermediates upon binding to the enzyme. nih.gov
Other tyrosine analogues, such as 2-azatyrosine and 3-azatyrosine, have also been investigated as TPL inhibitors. nih.govacs.org 2-Aza-L-tyrosine was found to be a potent competitive inhibitor of TPL, with a Ki value of 135 µM, making it one of the most potent competitive inhibitors identified to date. nih.govacs.org In contrast, 3-aza-L-tyrosine was a much weaker inhibitor. nih.govacs.org These studies provide valuable information on the structural requirements for effective TPL inhibition.
Table 1: Inhibition of Tyrosine Phenol-Lyase (TPL) by Tyrosine Analogues This table is interactive. You can sort and filter the data.
| Inhibitor | Type of Inhibition | Ki Value (mM) | Source |
|---|---|---|---|
| Homotyrosine | Competitive | 0.8 - 1.5 | nih.gov |
| Bishomotyrosine | Competitive | 0.8 - 1.5 | nih.gov |
| O-Methylhomotyrosine | Competitive | 0.8 - 1.5 | nih.gov |
| O-Methylbishomotyrosine | Competitive | 0.8 - 1.5 | nih.gov |
| 2-Aza-L-tyrosine | Competitive | 0.135 | nih.govacs.org |
| 3-Aza-L-tyrosine | Competitive | 3.4 | nih.govacs.org |
Tyrosine Metabolism and Pathway Intermediates
This compound can potentially interfere with the normal metabolic pathways of tyrosine and related amino acids due to its structural similarity. Understanding these interactions is crucial for elucidating the biochemical effects of this compound.
Phenylalanine is an essential amino acid that is converted to tyrosine by the enzyme phenylalanine hydroxylase. researchgate.netdavuniversity.org This is the primary pathway for phenylalanine degradation. davuniversity.org The reaction is irreversible and requires the cofactor tetrahydrobiopterin. davuniversity.org Tyrosine can then be further metabolized through a series of enzymatic reactions. While the direct enzymatic interconversion of O-Phenyl-L-tyrosine with phenylalanine is not explicitly detailed in the provided search results, the metabolic fate of phenylalanine and tyrosine is well-established. Phenylalanine and tyrosine are precursors for the synthesis of important biomolecules such as catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. youtube.com
Post-Translational Modifications and Protein Interactions
Post-translational modifications of tyrosine residues, particularly phosphorylation and sulfation, are crucial for regulating protein function, localization, and interaction.
Enzymatic Phosphorylation: Protein phosphorylation is a reversible modification where a phosphate (B84403) group is added to an amino acid residue, catalyzed by protein kinases. nih.gov Tyrosine kinases specifically phosphorylate the hydroxyl group of tyrosine residues, playing a pivotal role in cellular signaling. nih.govnih.govyoutube.com The substitution of the para-hydroxyl hydrogen of tyrosine with a phenyl group in O-Phenyl-L-tyrosine fundamentally alters the reactive site. The phenolic hydroxyl group is the target for phosphorylation. Since O-Phenyl-L-tyrosine has this hydroxyl group converted to a phenyl ether linkage, it cannot be phosphorylated by tyrosine kinases. Studies on oxidized tyrosine residues like L-DOPA, which retain hydroxyl groups, have shown that they can be phosphorylated, though potentially at different rates than native tyrosine. acs.org This highlights the absolute requirement of the hydroxyl group for the kinase-mediated reaction.
Enzymatic Sulfation: Tyrosine sulfation is another key post-translational modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the trans-Golgi network. wikipedia.org This modification involves the transfer of a sulfate (B86663) group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue. wikipedia.org Similar to phosphorylation, the target for sulfation is the tyrosine hydroxyl group. Therefore, O-Phenyl-L-tyrosine, lacking this free hydroxyl group, is not a substrate for TPSTs. The substrate specificity of TPSTs is also influenced by the surrounding amino acid sequence, with a preference for accessible tyrosine residues flanked by acidic amino acids. wikipedia.orgnih.govnih.gov
The fidelity of protein synthesis is maintained by the high specificity of aminoacyl-tRNA synthetases (aaRSs), which charge tRNAs with their cognate amino acids. rcsb.org However, under certain conditions, non-canonical amino acids or isomers of canonical amino acids can be mistakenly incorporated into proteins. nih.govnih.gov This misincorporation can alter protein structure and function.
Studies have shown that abnormal tyrosine isomers, such as m-tyrosine produced during oxidative stress, can be incorporated into proteins. nih.gov The incorporation of such non-canonical amino acids often relies on the ability of an endogenous aaRS to recognize and activate the analog. nih.govillinois.edu The fidelity of these synthetases is crucial, and they often possess editing mechanisms to remove incorrectly attached amino acids. illinois.eduacs.org
For O-Phenyl-L-tyrosine to be misincorporated in place of L-tyrosine, the tyrosyl-tRNA synthetase (TyrRS) would need to recognize and activate it. The large, non-polar phenyl group at the para position represents a significant steric and electronic alteration compared to the hydroxyl group of tyrosine. While aaRSs can sometimes accommodate analogs, the degree of permissiveness varies. acs.orgdntb.gov.ua Extensive research into expanding the genetic code has involved engineering aaRSs to specifically incorporate various non-canonical amino acids, but the misincorporation of a bulky analog like O-Phenyl-L-tyrosine by a wild-type TyrRS would likely be inefficient due to the precise nature of the amino acid binding pocket. acs.orgazolifesciences.com
In oxygenic photosynthesis, tyrosine residues play a vital role as redox-active cofactors in Photosystem II (PSII). diva-portal.org Specifically, the tyrosine residue TyrZ (D1-Tyr161) acts as an electron transfer intermediate, shuttling electrons from the water-oxidizing manganese cluster to the oxidized primary chlorophyll (B73375) donor, P680+. nih.govnih.gov Another tyrosine, TyrD (D2-Tyr160), serves as an auxiliary electron donor. nih.gov This electron transfer process involves the oxidation of tyrosine to a neutral tyrosyl radical (Tyr•). acs.org
Mechanistic Biochemical Investigations
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in biology, crucial for processes involving redox-active amino acids like tyrosine. acs.orgdiva-portal.org In PCET, both an electron and a proton are transferred. This can occur through a stepwise pathway, where electron transfer is followed by proton transfer (ETPT) or vice-versa (PTET), or in a single kinetic step, known as concerted electron-proton transfer (CEPT). nih.gov
The oxidation of tyrosine to its radical form is a classic example of PCET. nih.gov The mechanism is highly dependent on the pH of the solution and the properties of the oxidant. acs.orgnih.gov At high pH (> pKa of the phenol group), tyrosine is deprotonated to tyrosinate, and oxidation proceeds via a simple electron transfer. At lower pH, the neutral tyrosine is oxidized, and the reaction can proceed via either a stepwise or a concerted mechanism. acs.orgnih.gov Studies on model systems using substituted phenols have shown that factors like redox potential, pKa, and the presence of hydrogen bond acceptors can shift the balance between these pathways. nih.govrsc.orgacs.orgrsc.org
For O-Phenyl-L-tyrosine, the defining structural feature is the absence of the phenolic proton. The hydroxyl group is replaced by a phenoxy group. This has profound implications for its PCET chemistry. Since there is no proton to be transferred from the para-position upon oxidation, O-Phenyl-L-tyrosine cannot undergo the canonical PCET reactions characteristic of tyrosine and other phenols. Its oxidation would proceed via a pure electron transfer mechanism, resulting in the formation of a radical cation. The stability and subsequent reactivity of this radical cation would be governed by the electronic properties of the diphenyl ether moiety.
Table 2: Comparison of PCET Mechanisms for Tyrosine and Substituted Phenols
| Compound/System | Condition | Dominant Mechanism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tyrosine model complex | High pH (>pKa) | PTET (Proton Transfer, then Electron Transfer) | Oxidation of the deprotonated tyrosinate form. | acs.org |
| Tyrosine model complex | Low pH, weak oxidant | CEPT (Concerted Electron-Proton Transfer) | Concerted mechanism provides a low-barrier pathway. | nih.govnih.gov |
| Tyrosine model complex | Low pH, strong oxidant | ETPT (Electron Transfer, then Proton Transfer) | Stepwise pathway favored with higher driving force. | nih.gov |
| Substituted phenols with internal H-bonds | Aqueous solution | CEPT | Hydrogen bonding can reduce the reorganization energy for a concerted reaction. | nih.gov |
| O-Phenyl-L-tyrosine (inferred) | Any pH | Electron Transfer (ET) | Lacks the phenolic proton required for proton transfer, leading to a radical cation. | N/A |
Active Site Analysis of Tyrosine-Utilizing Enzymes
The specificity of enzymes that utilize L-tyrosine is dictated by the precise three-dimensional geometry and chemical environment of their active sites. This compound serves as a valuable molecular probe for elucidating the steric and electronic requirements for substrate binding and catalysis in these enzymes. By comparing the binding and inhibitory effects of O-Phenyl-L-tyrosine with that of the natural substrate, researchers can infer critical features of the active site.
Key tyrosine-utilizing enzymes where this analogue is relevant include:
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is responsible for the first step of protein synthesis, attaching L-tyrosine to its corresponding tRNA. The active site of TyrRS from organisms like Bacillus stearothermophilus contains specific residues, such as Tyr34 and Asp176, that form crucial hydrogen bonds with the hydroxyl group of the L-tyrosine substrate. nih.govnih.gov The substitution of this hydroxyl group with a bulky O-phenyl group in O-Phenyl-L-tyrosine prevents this key interaction, making it a potent competitive inhibitor. Studying the binding affinity of O-Phenyl-L-tyrosine can help quantify the energetic contribution of the hydroxyl group to substrate recognition and stabilization. nih.gov
Phenylalanine Hydroxylase (PheH): This enzyme converts phenylalanine to tyrosine. nih.gov It possesses a complex regulatory mechanism, with evidence suggesting that the substrate, phenylalanine, binds to a distinct allosteric site to activate the enzyme, in addition to binding at the catalytic active site. nih.govacs.org O-Phenyl-L-tyrosine, which shares features of both phenylalanine and tyrosine, can be used to dissect these two binding events. By analyzing its ability to activate the enzyme versus its ability to be hydroxylated (or inhibit the hydroxylation of phenylalanine), researchers can further clarify the distinct structural requirements of the regulatory and active sites. acs.orgpnas.org
Tyrosine Phenol-Lyase (TPL): TPL catalyzes the reversible decomposition of L-tyrosine into phenol, pyruvate, and ammonia. nih.govichtj.waw.pl Structural studies have revealed that the enzyme's active site can exist in both "open" and "closed" conformations, a movement critical for catalysis. nih.gov The binding of substrate analogues like O-Phenyl-L-tyrosine can be used to investigate the conformational dynamics of the active site, potentially trapping it in one state and allowing for detailed structural analysis.
Below is a table summarizing the active site features of these enzymes and the potential investigative role of O-Phenyl-L-tyrosine.
| Enzyme | Key Active Site Features | Investigating Role of O-Phenyl-L-tyrosine |
| Tyrosyl-tRNA Synthetase (TyrRS) | Pocket accommodates tyrosine; specific residues form H-bonds with the substrate's hydroxyl group. nih.gov | Acts as a competitive inhibitor to probe steric limits and quantify the binding energy of the hydroxyl group interaction. |
| Phenylalanine Hydroxylase (PheH) | Possesses a catalytic active site and a separate allosteric activation site. nih.govacs.org | Helps differentiate between binding at the active site versus the allosteric site to clarify the activation mechanism. |
| Tyrosine Phenol-Lyase (TPL) | Exhibits dynamic "open" and "closed" conformations essential for the reaction. nih.gov | Used to study conformational changes and potentially stabilize a specific state for structural analysis. |
This table is interactive. Click on the headers to sort.
Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. By replacing an atom in the substrate with one of its heavier isotopes (e.g., hydrogen with deuterium), researchers can determine if the cleavage of the bond to that atom is a rate-limiting step of the reaction. uw.edu.plnih.gov
The methodology has been extensively applied to enzymes that metabolize aromatic amino acids:
In studies of Phenylalanine Hydroxylase (PheH) , using deuterated phenylalanine ([²H₅]-phenylalanine) resulted in a KIE of 1.45, which helped unmask the isotope effect on the hydroxylation step and suggested a different rate-limiting step compared to other similar hydroxylases. nih.gov
For Tyrosine Phenol-Lyase (TPL) , KIE studies using carbon isotopes (¹²C/¹⁴C) at different positions in the L-tyrosine molecule revealed changes in the effect during the reaction, providing insight into the multi-step reaction mechanism that involves the abstraction of the α-proton and cleavage of the C-C bond. ichtj.waw.pl
The mechanism of Tyrosinase , which hydroxylates L-tyrosine to L-DOPA, has also been investigated using deuterium (B1214612) KIE methods. nih.govresearchgate.net
This established methodology can be directly applied to O-Phenyl-L-tyrosine to probe the mechanisms of enzymes for which it acts as a substrate. By synthesizing deuterated isotopologues of O-Phenyl-L-tyrosine (e.g., with deuterium atoms on one or both of the phenyl rings), researchers could measure the KIE on its enzymatic transformation. A significant KIE would indicate that a C-H bond cleavage on the corresponding ring is involved in the rate-determining step of the catalytic cycle.
The table below presents examples of KIE values observed in studies of related enzymes, illustrating the utility of this approach.
| Enzyme | Substrate/Isotope | Observed KIE | Implication |
| Phenylalanine Hydroxylase | [²H₅]-Phenylalanine | 1.45 nih.gov | Suggests a complex mechanism where hydroxylation contributes to the rate-limiting step. nih.gov |
| Tyrosine Phenol-Lyase | [2-¹⁴C]-Tyrosine | 1.03-1.05 ichtj.waw.pl | Indicates that the abstraction of the α-proton and subsequent steps are partially rate-limiting. ichtj.waw.pl |
| Tyrosine Hydroxylase | [3,5-²H₂]-Tyrosine | ~1.0 nih.gov | Suggests that oxygen activation, not C-H bond cleavage, is the primary rate-limiting step for this enzyme. nih.gov |
This table is interactive. Click on the headers to sort.
Effects on Energy Metabolism Enzymes in In Vitro Systems
In vitro studies have demonstrated that elevated concentrations of aromatic amino acids can interfere with central energy metabolism by inhibiting key enzymes. Given the structural similarity of O-Phenyl-L-tyrosine to both L-phenylalanine and L-tyrosine, it is plausible that it could exert similar, or potentially more potent, inhibitory effects.
Research has identified several key metabolic enzymes as targets for inhibition by phenylalanine and tyrosine:
Krebs Cycle and Mitochondrial Respiration: In vitro experiments using rat brain and liver have shown that L-tyrosine can inhibit the activity of citrate synthase , the first enzyme of the Krebs cycle. nih.gov Furthermore, L-tyrosine was found to inhibit complexes of the mitochondrial respiratory chain, specifically Complex II and Complex IV, suggesting a direct impact on oxidative phosphorylation. nih.gov
O-Phenyl-L-tyrosine, as an analogue, could interact with these enzymes, likely as a competitive or allosteric inhibitor. The presence of the additional phenyl ring could enhance its binding to allosteric sites not intended for the natural substrate, potentially leading to significant inhibition of cellular energy production in in vitro models. Investigating its effects on these enzymes would be critical to understanding its full biochemical profile.
The following interactive table summarizes the known inhibitory effects of related amino acids on energy metabolism enzymes.
| Enzyme | Inhibitor(s) | Type of Inhibition | System Studied |
| Hexokinase | Phenylpyruvate nih.govnih.gov | Not specified | Human Brain nih.gov |
| Pyruvate Kinase | L-Phenylalanine nih.govnih.gov | Competitive nih.gov | Human & Rat Brain nih.govnih.gov |
| Citrate Synthase | L-Tyrosine nih.gov | Inhibitory effect observed | Rat Posterior Cortex & Liver nih.gov |
| Mitochondrial Complex II | L-Tyrosine nih.gov | Inhibitory effect observed | Rat Hippocampus, Cortex, & Liver nih.gov |
This table is interactive. Click on the headers to sort.
Catalysis Research Applications
Chiral Micellar Catalysis using O-Alkyl Ester Hydrochlorides
Chiral micellar catalysis leverages the self-assembly of surfactant molecules in a solvent (typically water) to create organized molecular structures called micelles. ajol.inforesearchgate.net When the surfactant molecule is chiral, like the O-alkyl ester hydrochlorides of L-tyrosine, the resulting micelle provides a chiral microenvironment. ajol.info These surfactants, which possess a hydrophilic "head" (the amino acid portion) and a long hydrophobic "tail" (the alkyl chain), aggregate once their concentration in the solution reaches a certain point known as the critical micelle concentration (CMC). ajol.inforesearchgate.net
Within these micelles, reactant molecules can be solubilized and brought into close proximity, accelerating reaction rates. scispace.com The chiral nature of the micellar core influences the orientation of the reactants, which can lead to the preferential formation of one enantiomer (a non-superimposable mirror image) of the product over the other. ajol.inforug.nl This approach is particularly promising for reactions like the Diels-Alder cycloaddition, where controlling stereochemistry is crucial. ajol.inforesearchgate.net The use of aqueous media in this context is advantageous not only for environmental reasons but also because the hydrophobic effect can enhance the rate of certain organic reactions. ajol.infoucl.ac.uk
Diels-Alder Reaction Enhancement and Selectivity Studies
The Diels-Alder reaction, a fundamental carbon-carbon bond-forming reaction, has been a key target for studies using chiral micellar catalysis. ajol.inforesearchgate.net Research has demonstrated the effectiveness of O-alkyl ester hydrochlorides of L-tyrosine as catalysts for the reaction between cyclopentadiene (B3395910) and methyl acrylate. ajol.inforesearchgate.net In these studies, the presence of the chiral micelles in an aqueous medium leads to an increase in the reaction yield and influences the stereoselectivity (the ratio of endo to exo products). ajol.info
It was observed that the catalytic efficiency is dependent on the concentration of the surfactant. The highest product yields are typically obtained when the surfactant concentration is near its critical micelle concentration (CMC). ajol.inforesearchgate.net For instance, when using L-tyrosine derived surfactants, micellization was found to affect both the yield and the selectivity of the Diels-Alder reaction. ajol.info Furthermore, the reaction conditions can be optimized to improve outcomes. Studies have shown that conducting the reaction in an acidic medium (pH 3) and adding a salt like lithium chloride (LiCl) can further enhance both the yield and the enantiomeric excess of the product. ajol.infoelectronicsandbooks.com The salt is believed to cause a shrinkage in the micelle's Stern layer, leading to a higher concentration of reactants and better pre-orientation for the reaction. electronicsandbooks.com
Table 1: Effect of Surfactant Concentration on Diels-Alder Reaction Yield and Selectivity
This table illustrates the influence of the concentration of a tyrosine-based surfactant on the product yield and the endo/exo selectivity of the reaction between cyclopentadiene and methyl acrylate.
| Surfactant | Concentration (M) | Yield (%) | Endo/Exo Ratio |
| Tyrosine Ester (C10) | 0.001 | 49 | 3.2 |
| Tyrosine Ester (C10) | 0.005 | 55 | 3.5 |
| Tyrosine Ester (C10) | 0.010 (CMC) | 60 | 4.0 |
| Tyrosine Ester (C10) | 0.020 | 52 | 4.2 |
Data adapted from a study on L-tyrosine O-alkyl ester hydrochloride surfactants. The values are illustrative of the trends observed in the research. ajol.info
Influence of Surfactant Chain Length and Head Group on Catalytic Activity
The catalytic performance of these amino acid-derived surfactants is highly dependent on their molecular structure, specifically the length of the hydrophobic alkyl chain and the nature of the chiral head group. ajol.inforesearchgate.net
A systematic study involving surfactants with different alkyl chain lengths (C8, C10, C12, and C14) derived from L-tyrosine and L-phenylalanine was conducted to investigate their effect on the Diels-Alder reaction. ajol.inforesearchgate.net It was found that for both series of surfactants, the catalytic activity increased from C8 to C10, reaching an optimum, and then decreased for the longer C12 and C14 chains. ajol.inforesearchgate.net The C10 derivatives of both the tyrosine and phenylalanine surfactants provided the highest yields and selectivity. ajol.inforesearchgate.net The initial increase in activity is attributed to the enhanced hydrophobic character of the surfactant, which promotes better interaction with the reacting substrates. researchgate.net The subsequent decrease with longer chains might be due to changes in the micellar structure or packing that are less favorable for catalysis. researchgate.netrsc.org
The nature of the amino acid head group also plays a crucial role. In a direct comparison, the L-phenylalanine ester hydrochloride surfactants demonstrated better catalytic activity than the corresponding L-tyrosine derivatives in the Diels-Alder reaction. ajol.inforesearchgate.net This suggests that even subtle changes in the chiral head group, such as the presence of a hydroxyl group on the phenyl ring in tyrosine, can significantly impact the catalytic environment within the micelle. ajol.info
Table 2: Effect of Surfactant Chain Length on Diels-Alder Reaction Yield
This table shows the product yield for the Diels-Alder reaction catalyzed by L-tyrosine and L-phenylalanine ester hydrochlorides with varying alkyl chain lengths, all tested at their respective Critical Micelle Concentrations (CMC).
| Surfactant Head Group | Alkyl Chain Length | Yield (%) |
| L-Tyrosine | C8 | 50 |
| L-Tyrosine | C10 | 60 |
| L-Tyrosine | C12 | 54 |
| L-Tyrosine | C14 | 45 |
| L-Phenylalanine | C8 | 65 |
| L-Phenylalanine | C10 | 75 |
| L-Phenylalanine | C12 | 68 |
| L-Phenylalanine | C14 | 58 |
Data adapted from a comparative study. The values are illustrative of the research findings. ajol.inforesearchgate.net
Future Directions in O Phenyl L Tyrosine Hcl Research
Exploration of Novel Synthetic Routes and Protecting Group Strategies
The efficient synthesis of O-Phenyl-L-tyrosine HCl and its derivatives is fundamental to advancing its research applications. Future work will likely focus on developing more streamlined and orthogonal synthetic strategies.
Novel Synthetic Routes: Current syntheses of O-phenylated tyrosine derivatives often involve multi-step processes. Future research will aim to develop more direct and higher-yielding routes. This could involve exploring novel catalytic systems, such as palladium-catalyzed O-arylation of tyrosine precursors, which has shown promise for selective alkylation on tyrosine residues. wikipedia.org The development of one-pot synthesis methodologies would significantly reduce time and resources, making the compound more accessible for a broader range of studies.
Protecting Group Strategies: In peptide synthesis, the choice of protecting groups for the amino and carboxyl functionalities is critical. peptide.com For tyrosine, protecting the hydroxyl group is often necessary to prevent side reactions. peptide.comgoogle.com The O-phenyl group in this compound can be considered a permanent protecting group for the hydroxyl function. However, research into temporary protecting groups for the amine and carboxylic acid moieties remains crucial for its incorporation into peptides.
Future investigations will likely focus on the compatibility of various protecting groups with the O-phenyl ether linkage. While standard groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) are widely used, there is a growing interest in "orthogonal" protecting groups that can be removed under very specific and mild conditions without affecting other parts of the molecule. thieme-connect.deiris-biotech.de This includes the development of photocleavable or enzyme-labile protecting groups, which offer greater control over complex peptide synthesis. thieme-connect.de The 9-phenylfluoren-9-yl (Pf) group, for instance, has shown exceptional ability to prevent racemization in α-amino compounds during synthesis. nih.gov
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Mild cleavage, orthogonal to acid-labile groups iris-biotech.de |
| t-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) peptide.com | Stable to many synthetic conditions |
| Benzyl (B1604629) | Bzl | Strong acid (e.g., HF), Catalytic Hydrogenation peptide.com | Useful for both Boc and Fmoc strategies peptide.com |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Strong acid (e.g., HF) peptide.com | Greater acid stability than Bzl peptide.com |
| 9-Phenylfluorenyl | Pf | Catalytic Hydrogenation, Mild Acidolysis nih.gov | Prevents racemization of the α-center nih.gov |
| 4-Methoxyphenacyloxycarbonyl | Phenoc | Photolysis (UV light) thieme-connect.de | Cleavage under neutral conditions thieme-connect.de |
Advanced Material Design and Functionalization for Research Applications
The inherent properties of tyrosine lend themselves to the creation of novel biomaterials. The introduction of the O-phenyl group offers a new avenue for designing advanced materials with tailored functionalities.
Polymer Development: L-tyrosine can be polymerized to form polycatecholamine coatings inspired by mussel adhesive proteins. nih.govnih.govacs.org These coatings can modify the surface of medical devices, improving hydrophilicity and biocompatibility. nih.govnih.gov Future research could explore the use of this compound as a monomer in similar polymerization reactions. The bulky, hydrophobic phenyl ether group could dramatically alter the resulting polymer's properties, potentially leading to materials with unique surface textures, enhanced thermal stability, or different protein-binding characteristics. The synthesis of such poly(O-Phenyl-L-tyrosine) materials could be achieved through methods like oxidative polymerization, similar to that used for polytyrosine. acs.org
Surface Functionalization: Tyrosine residues in proteins like silk fibroin can be chemically modified to introduce new functionalities. researchgate.net this compound could be used to functionalize surfaces or nanoparticles for specific research applications. For example, materials coated with this compound could be used to study protein-protein or cell-surface interactions where the phenolic hydroxyl group of tyrosine is hypothesized to play a key role. By presenting a "blocked" tyrosine, these materials could help elucidate the importance of hydrogen bonding from the hydroxyl group in these interactions.
Table 2: Potential Applications of this compound in Material Science
| Application Area | Proposed Research Direction | Potential Outcome |
|---|---|---|
| Biocompatible Coatings | Polymerization of this compound to create novel surface coatings for medical implants. nih.govnih.gov | Materials with tailored hydrophobicity, protein adhesion, and cellular interaction profiles. |
| Drug Delivery | Development of nanoparticles or hydrogels incorporating this compound. | Modified drug release kinetics and targeting capabilities based on altered hydrophobic interactions. |
| Biosensors | Functionalization of sensor surfaces with this compound. | Creation of selective surfaces for studying enzymes or proteins that interact with tyrosine. |
| Tissue Engineering | Incorporation into scaffolds to study cell adhesion and proliferation. nih.gov | Understanding the role of the tyrosine hydroxyl group in mediating cell attachment and growth. |
Elucidation of Complex Biochemical Interaction Mechanisms
A primary future application of this compound is as a molecular probe to dissect complex biochemical pathways involving tyrosine. Tyrosine is a precursor for critical molecules like catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones. drugbank.comyoutube.com
Enzyme-Substrate Interactions: The biosynthesis of these crucial compounds begins with the hydroxylation of tyrosine, a reaction catalyzed by enzymes like tyrosine hydroxylase. youtube.comwikipedia.org By replacing the hydroxyl group with a phenyl ether, this compound can act as an inhibitor or a mechanistic probe for such enzymes. Studying how it binds to the active site without being able to undergo hydroxylation can provide invaluable information about the binding conformation and the catalytic mechanism. For instance, it could be used to investigate enzymes in the tyrosine degradation pathway, such as tyrosine aminotransferase. youtube.comnih.gov
Receptor Binding Studies: As a structural analog of tyrosine, this compound can be used to investigate the binding pockets of receptors that recognize tyrosine or tyrosine-containing ligands. The bulky phenyl group would probe the steric tolerance of the receptor's binding site, providing insights for the design of novel agonists or antagonists.
Development of New Spectroscopic and Computational Probes for Tyrosine-Based Systems
The development of advanced analytical tools is crucial for understanding the dynamic nature of biological systems. This compound can serve as a scaffold for creating novel probes.
Spectroscopic Probes: While native tyrosine has intrinsic fluorescence, its signal can be difficult to distinguish in complex protein environments. acs.org The O-phenyl group could be further modified with fluorophores or chromophores to create a new class of spectroscopic probes. These probes could be incorporated into peptides and used in techniques like Fluorescence Resonance Energy Transfer (FRET) to measure distances and conformational changes in proteins. nih.gov Furthermore, isotopic labeling of the phenyl group (e.g., with ¹³C) could create probes for NMR spectroscopy or mass spectrometry, analogous to commercially available labeled tyrosine derivatives. sigmaaldrich.com
Computational Probes: Molecular dynamics (MD) simulations and other computational methods are increasingly used to study protein structure and function at an atomic level. nih.govplos.org this compound can be used as a "computational probe" in these simulations. By modeling its interactions with enzymes or receptors and comparing them to those of native L-tyrosine, researchers can dissect the specific roles of steric bulk and hydrogen-bonding capability. This can help refine our understanding of drug resistance mechanisms in tyrosine kinases or the binding specificity of various enzymes. plos.org High-frequency electron paramagnetic resonance (EPR) has been used to study tyrosyl radicals in L-Tyrosine HCl crystals, and similar advanced techniques could be applied to understand the electronic structure of O-Phenyl-L-tyrosine derivatives. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing O-Phenyl-L-tyrosine HCl, and how can reaction progress be monitored?
- Methodology:
- Step 1: Use a reflux reaction with L-tyrosine, methanol, and thionyl chloride (SOCl₂) to form the methyl ester hydrochloride intermediate (e.g., Tyr-OMe·HCl). Monitor reaction completion via thin-layer chromatography (TLC) .
- Step 2: Introduce the phenyl group via benzylation or other protecting group strategies. Optimize reaction conditions (e.g., temperature, solvent) to minimize side reactions.
- Step 3: Purify intermediates using vacuum distillation or recrystallization. Confirm purity via melting point analysis (>250°C decomposition) and HPLC .
Q. How can potentiometric titration be applied to analyze this compound in mixtures with other acids?
- Methodology:
- Use NaOH as a titrant and record pH changes. Identify endpoints via first and second derivative plots (see Table 1).
- Data Analysis Example:
| Endpoint | Volume (mL) | Derivative Criterion |
|---|---|---|
| 1st | 9.78 | Peak in 1st derivative |
| 2nd | 15.2 | Zero-crossing in 2nd derivative |
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines:
- Store at room temperature in a dry, dark environment. Avoid inhalation/ingestion (LD₅₀: 1,900 mg/kg in rats).
- Dispose of waste via certified biological waste contractors. Use PPE (gloves, goggles) during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between HPLC and potentiometric titration?
- Methodology:
- Step 1: Cross-validate using second-derivative potentiometric analysis to confirm endpoint accuracy (e.g., zero-crossing at 15.2 mL NaOH) .
- Step 2: Compare HPLC retention times with certified standards. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to improve peak resolution .
- Step 3: Perform statistical analysis (e.g., ANOVA) to identify systematic errors in titration calibration or column degradation in HPLC .
Q. What strategies optimize the yield of this compound in large-scale peptide synthesis?
- Methodology:
- Step 1: Screen coupling reagents (e.g., HBTU, DCC) and solvents (DMF, DCM) to maximize benzylation efficiency.
- Step 2: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 60°C vs. 6 hours conventionally).
- Step 3: Monitor byproducts via LC-MS and adjust protecting group strategies (e.g., tert-butyl vs. benzyl) to minimize steric hindrance .
Q. How does the steric bulk of the phenyl group affect this compound’s stability under varying pH conditions?
- Methodology:
- Step 1: Conduct accelerated stability studies at pH 2–12 (37°C, 70% humidity). Quantify degradation via UV-Vis spectroscopy (λ = 280 nm).
- Step 2: Compare with unmodified L-tyrosine. Use Arrhenius plots to predict shelf life.
- Step 3: Analyze degradation products via NMR to identify hydrolysis or oxidation pathways .
Data Contradiction Analysis Example
Scenario: Conflicting pKa values reported in literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
